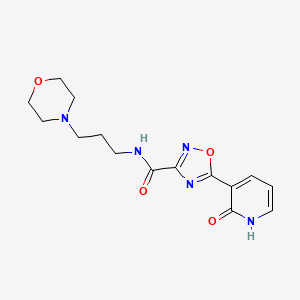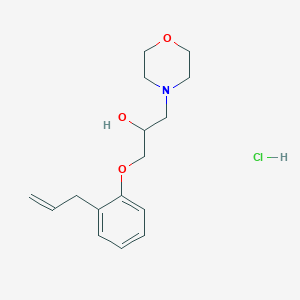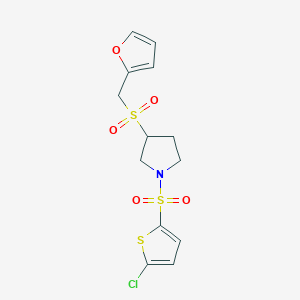![molecular formula C6H8N2O3 B2625539 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid CAS No. 1592408-08-6](/img/structure/B2625539.png)
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The IUPAC name for this compound is 2-(1-methylpyrazol-4-yl)acetic acid . This compound is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to an acetic acid group . The InChI string for this compound is InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrazole derivatives in general have been reported to exhibit a wide range of chemical reactivity .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 140.058577502 g/mol .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
- Electrochemical Behavior and Novel Bases Synthesis : A study detailed the synthesis and characterization of novel Mannich bases bearing the pyrazolone moiety, which were analyzed for their electrochemical properties through polarography and cyclic voltammetry, indicating potential applications in material sciences and electrochemical sensors (Naik et al., 2013).
- Cyclisation Reactions for Heterocyclic Compounds : Research on 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids showed unique cyclisation reactions with formyl and acetyl electrophiles, leading to the creation of novel bicyclic heterocycles, underscoring the compound's utility in synthesizing complex organic structures (Smyth et al., 2007).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity Studies : A study synthesized and evaluated the antimicrobial activities of novel aryl hydrazone pyrazoline-5-ones containing the thiazole moiety. These compounds exhibited a significant degree of antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2013).
Catalytic and Synthetic Applications
- Catalysis and Oxidation Processes : Research into Cu(II)/pypzacac complexes demonstrated their excellent catalytic performance in ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, highlighting the compound's potential in catalysis and sustainable chemistry processes (Xie et al., 2014).
Fungicidal Activities
- Fungicidal Activity and Structure-Activity Relationship : A study synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles and evaluated their fungicidal activities. Some compounds showed superior activity to control compounds, indicating their potential in agricultural applications to control fungal diseases (Lv et al., 2015).
Coordination Chemistry for Metal Complexes
- Metal Ligand Coordination : A paper detailed the synthesis and characterization of cobalt(II) and copper(II) complexes with novel pyrazole derivative ligands. These complexes exhibited selective coordination, suggesting applications in the development of metal-organic frameworks and coordination chemistry (Hadda et al., 2007).
Orientations Futures
The future directions for research on “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, and pharmacological properties . Given the wide range of activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXGRVQHKQRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)
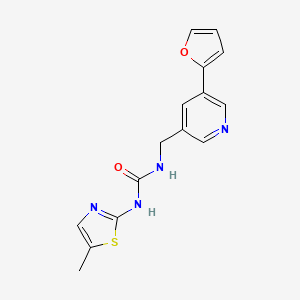
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)
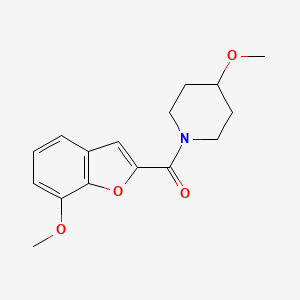


![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
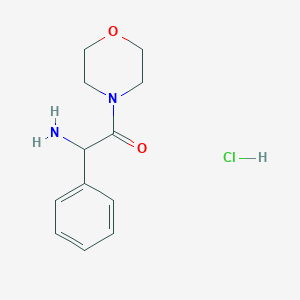
![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)
